molecular formula C8H4INO2 B1210601 5-Iodoisatin CAS No. 20780-76-1

5-Iodoisatin

Cat. No. B1210601
CAS RN: 20780-76-1
M. Wt: 273.03 g/mol
InChI Key: OEUGDMOJQQLVAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Iodoisatin has been achieved through various methods, including the direct amidation of 2'-aminoacetophenones using I₂-TBHP in a unimolecular domino approach. This method involves oxidative amido cyclization of the sp(3) C-H bond, proceeding through sequential iodination, Kornblum oxidation, and amidation in one pot. This synthesis approach is noted for its simplicity, atom economy, and the absence of metal and base in the reaction conditions (Ilangovan & Satish, 2014).

Molecular Structure Analysis

The molecular structure of 5-Iodoisatin has been analyzed through hydrogen-bonded chains of rings linked by iodo-carbonyl interactions. In 5-Iodoisatin (5-iodo-1H-indole-2,3-dione), molecules are linked into chains by N-H...O and C-H...O hydrogen bonds, which further link these chains into sheets via iodo-carbonyl interactions (Garden et al., 2006).

Chemical Reactions and Properties

5-Iodoisatin participates in various chemical reactions, including its use as a substrate in the synthesis of α4β2 subtype-selective ligands for nicotinic acetylcholine receptors. These reactions highlight the compound's selectivity and specificity in binding to receptor subtypes, demonstrating its chemical versatility and potential in neurological research (Mukhin et al., 2000).

Scientific Research Applications

Application 1: Condensation Reaction with Phenol

  • Summary of the Application : 5-Iodoisatin is used in a condensation reaction with phenol to yield 5-iodophenolisatin .
  • Results or Outcomes : The outcome of this reaction is the formation of 5-iodophenolisatin . The yield and other quantitative data are not provided in the sources.

Application 2: Condensation Reaction with Malonic Acid

  • Summary of the Application : 5-Iodoisatin is used in a condensation reaction with malonic acid to yield 6-iodo-2-quinolone-4-carboxylic acid .
  • Results or Outcomes : The outcome of this reaction is the formation of 6-iodo-2-quinolone-4-carboxylic acid . The yield and other quantitative data are not provided in the sources.

Safety And Hazards

5-Iodoisatin is light sensitive . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area . It is advised against allowing the material to contact humans, exposed food, or food utensils .

properties

IUPAC Name

5-iodo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUGDMOJQQLVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174866
Record name 5-Iodo-1H-indole-2,3-dione
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Molecular Weight

273.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodoisatin

CAS RN

20780-76-1
Record name 5-Iodoisatin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-1H-indole-2,3-dione
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Record name 20780-76-1
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Record name 5-Iodo-1H-indole-2,3-dione
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Record name 5-iodo-1H-indole-2,3-dione
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Synthesis routes and methods

Procedure details

N-Iodosuccinimide (8.68 g, 38.6 mmol) was added to a stirred mixture of 6-chloro-isatin (6.98 g, 38.6 mmol) and TfOH (120 g) at 0° C. under N2. Ice-bath was removed and stirring at room temperature was continued for 19 h. The mixture was poured to ice-water. The precipitate was collected by filtration, washed with water (until pH˜7), and dried to give 6-chloro, 5-iodo-isatine (10.5 g) as a 95% pure (1H NMR, 400 MHz), orange solid: 1H NMR (DMSO-d6) 7.10 (s, 1 H), 7.96 (s, 1 H), 11.21 (s, 1 H); ms 305.9 (M−H+).
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
6.98 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
SJ Garden, AC Pinto, JL Wardell, JN Low… - … Section C: Crystal …, 2006 - scripts.iucr.org
In 5-iodoisatin (5-iodo-1H-indole-2,3-dione), C8H4INO2, the molecules are linked into chains of rings by N—H⋯O and C—H⋯O hydrogen bonds, and these chains are linked into …
Number of citations: 12 scripts.iucr.org
WC Sumpter - Journal of the American Chemical Society, 1932 - ACS Publications
… 5-Iodophenolisatin and 5,7-di-iodophenolisatin were prepared by condensing 5-iodoisatin and 5,7-di-iodoisatin with phenol. … of 5-iodoisatin in 20 g. of molten phenol. …
Number of citations: 2 pubs.acs.org
C Soulignac, B Cornelio, F Brégier, F Le Derf… - Colloids and Surfaces B …, 2019 - Elsevier
… Starting from the commercially available 5-iodoisatin 1, we firstly considered the synthesis of compound 3 by reacting isatin 1 with 4-ethynylaniline 2. Despite the mild reaction …
Number of citations: 4 www.sciencedirect.com
ME Matheus, F de Almeida Violante, SJ Garden… - European Journal of …, 2007 - Elsevier
… With exception of 4-Bromoisatin and 5-Iodoisatin, all others significantly inhibited NO production at 30 and 100 μM when compared to the LPS/IFN-γ activated cells (Fig. 2A and B). …
Number of citations: 132 www.sciencedirect.com
TV Moskovkina, AI Kalinovskii… - Russian Journal of Organic …, 2012 - Springer
… A suspension of 0.7 g (2.5 mmol) of 5-iodoisatin (Id) in 15 ml of anhydrous toluene … 5-iodoisatin (Id) and compound IId. Vacuum sublimation at 194C (2 mm) gave 0.22 g of 5-iodoisatin, …
Number of citations: 26 link.springer.com
D Maysinger, J Ban - Arzneimittel-forschung, 1980 - europepmc.org
… Mannich bases and hydrazones of 5-chloro- and 5-iodoisatin were prepared and their structures were determined spectrophotometrically. Morphological deformations and inhibition of …
Number of citations: 10 europepmc.org
SPL de Souza, JFM da Silva… - Heterocyclic …, 2003 - degruyter.com
… Using this procedure, 5chloroisatin was obtained in 48 % purified yield (72 h), 5-bromoisatin in 58 % (12 h) and 5iodoisatin in 80 % (8 h). …
Number of citations: 13 www.degruyter.com
J Borysiewicz, Z Potec, A ZEJC - 1975 - pascal-francis.inist.fr
Keyword (fr) PREPARATION ACTIVITE BIOLOGIQUE ANTIVIRAL HETEROCYCLE AZOTE COMPOSE BICYCLIQUE INDOLINONE-2 DERIVE THIOSEMICARBAZONE LACTAME BASE …
Number of citations: 3 pascal-francis.inist.fr
WC Sumpter, L Amundsen - Journal of the American Chemical …, 1932 - ACS Publications
… Hill and Sumpter found that this statement3 is in error, 5-iodoisatin being the sole product even when a large excess of iodine monochloride is used. The writers have further attempted …
Number of citations: 4 pubs.acs.org
SC Mishra - INDIAN JOURNAL OF SOCIAL SCIENCES & …, 2015 - ijosss.com
… Isatin on iodination with iodine-monochloride was reported21 to produce only 5-iodoisatin. Tucker12, 22 synthesised 3-iodocarbazole by decomposing carbazole-3-diazonium chloride …
Number of citations: 2 ijosss.com

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